2-甲基-9H-噻吨-9-酮

描述

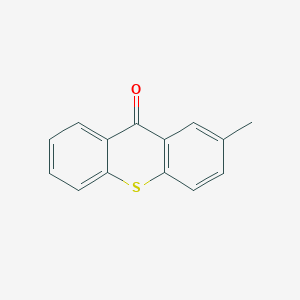

9H-Thioxanthen-9-one, 2-methyl- is a useful research compound. Its molecular formula is C14H10OS and its molecular weight is 226.3 g/mol. The purity is usually 95%.

The exact mass of the compound 9H-Thioxanthen-9-one, 2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9H-Thioxanthen-9-one, 2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Thioxanthen-9-one, 2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

电活性聚酰亚胺

2-甲基-9H-噻吨-9-酮及其S,S-二氧化物是决定电活性聚酰亚胺还原电位的侧基前体 . 这些聚酰亚胺表现出电致变色行为,并用于有机电子学 . 这些化合物的电化学还原导致相应的持久性自由基阴离子以及二阴离子(对于S,S-二氧化物)的形成 .

光谱电化学

该化合物及其S,S-二氧化物已被证明在UV-VIS-NIR波长范围内表现出强吸收 . 使用时间依赖性DFT解释了这些化合物及其负离子的电子吸收光谱 .

光聚合过程中的光催化剂

噻吨酮类化合物,包括2-甲基-9H-噻吨-9-酮,已被评估为丙烯酸酯的自由基聚合 (FRP) 和环氧单体的开环阳离子聚合 (CP) 中光氧化还原催化剂/光引发体系的组分 .

光固化树脂的3D打印

噻吨酮衍生物可用作对氧化和还原循环均有效的无金属光氧化还原催化剂 . 使用基于可见光源的立体光刻三维 (3D) 打印技术,应用了基于新型噻吨酮衍生物的光聚合体系 .

美替秦盐酸盐的合成

将硫化物氧化为亚砜

作用机制

Target of Action

2-Methyl-9H-thioxanthen-9-one, also known as 2-Methylthioxanthone, is primarily used in the field of organic electronics . It serves as a precursor of pendant groups that determine the reduction potentials of electro-active polyimides . These polyimides exhibit electrochromic behavior, which means they can change color when an electric charge is applied .

Mode of Action

The compound interacts with its targets through an electrochemical reduction process . This reduction leads to the formation of persistent radical anions and dianions (for S, S-dioxide) . These anions exhibit strong absorption in the UV-VIS-NIR wavelength region . The most intense electronic transitions of the dianions exhibit a hypsochromic shift compared to the intense transitions of the corresponding radical anions and have much higher oscillator strengths .

Biochemical Pathways

These processes are essential for the functioning of organic electronics .

Result of Action

The electrochemical reduction of 2-Methyl-9H-thioxanthen-9-one results in the formation of radical anions and dianions . These ions exhibit strong absorption in the UV-VIS-NIR wavelength region, which is a key characteristic of electrochromic materials . This property allows these materials to change color in response to an applied electric charge .

生化分析

Biochemical Properties

The biochemical properties of 2-Methyl-9H-Thioxanthen-9-One are largely tied to its role in electro-active polyimides, which exhibit electrochromic behavior . The compound undergoes electrochemical reduction, leading to the formation of persistent radical anions and dianions

Cellular Effects

Its primary known applications are in the field of organic electronics, rather than biological systems .

Molecular Mechanism

The molecular mechanism of 2-Methyl-9H-Thioxanthen-9-One involves its reduction in electrochemical reactions . This reduction leads to the formation of persistent radical anions and dianions . These anions exhibit strong absorption in the UV-VIS-NIR wavelength region .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-9H-Thioxanthen-9-One have been studied primarily in the context of its reduction potentials in electro-active polyimides

生物活性

9H-Thioxanthen-9-one, 2-methyl- (commonly referred to as 2-Methylthioxanthone) is a heterocyclic compound with significant potential in various scientific fields, particularly in organic electronics and medicinal chemistry. Its molecular formula is C14H10OS, and it has a molecular weight of approximately 226.29 g/mol. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H10OS

- Molecular Weight : 226.3 g/mol

- Appearance : Yellow powder, exhibits fluorescence under UV light.

- Purity : Typically around 95%.

Antimicrobial Activity

Recent studies have demonstrated that thioxanthone derivatives, including 2-Methylthioxanthone, exhibit notable antimicrobial properties. Research has shown that these compounds can act as efflux pump inhibitors, which are crucial in combating multidrug resistance in bacteria.

-

Mechanism of Action :

- Thioxanthones inhibit bacterial efflux pumps such as AcrAB-TolC and NorA, which are responsible for drug resistance in various pathogens. By blocking these pumps, thioxanthones can enhance the efficacy of existing antibiotics .

- The compounds also demonstrate the ability to inhibit biofilm formation and quorum sensing in bacteria, further contributing to their antimicrobial effectiveness .

-

Case Studies :

- A library of thioxanthones was synthesized and tested against several bacterial strains including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that certain derivatives significantly reduced bacterial viability and biofilm formation .

- In a comparative study, 2-Methylthioxanthone was evaluated for its cytotoxic effects on mouse fibroblasts and human Caco-2 cells. The findings suggested a favorable safety profile while maintaining antimicrobial efficacy .

Antitumor Activity

Research has also investigated the antitumor potential of 9H-Thioxanthen-9-one derivatives. A study employing comparative molecular field analysis (CoMFA) found correlations between the structural properties of these compounds and their ability to inhibit tumor growth in pancreatic ductal adenocarcinoma models .

- Molecular Mechanism :

Table: Summary of Biological Activities

Synthesis and Characterization

The synthesis of 9H-Thioxanthen-9-one, 2-methyl- typically involves condensation reactions followed by cyclization and oxidation steps. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

属性

IUPAC Name |

2-methylthioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10OS/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYISVPVWAQRUTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065937 | |

| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15774-82-0 | |

| Record name | 2-Methylthioxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15774-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthioxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015774820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylthioxanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Thioxanthen-9-one, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-9H-thioxanthen-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTHIOXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ESH5OH7V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Methylthioxanthone in the context of wood extractives?

A1: 2-Methylthioxanthone was identified as a constituent of acetone extractives from Masson pine (Pinus massoniana L.) wood chips in a study utilizing pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) []. This research suggests that these extractives, which also contain compounds like pimaric acid and oleic acid, could be potential sources of valuable materials for various applications including biomedicine, flavorings, cosmetics, and bioenergy.

Q2: How does the structure of 2-Methylthioxanthone relate to other thioxanthone derivatives?

A2: Research focusing on the proton and carbon chemical shift assignments of various 2-substituted thioxanthones provides insight into the structural characteristics of these compounds []. The presence of the methyl group at the 2-position in 2-Methylthioxanthone distinguishes it from other derivatives like 2-fluorothioxanthone or 2-methoxythioxanthone. This subtle structural variation can influence the compound's chemical properties and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。